2-(Chloromethyl)phenylboronic acid

Organic Synthesis Homogeneous Catalysis Annulation Chemistry

This ortho-substituted arylboronic acid features a chloromethyl handle adjacent to the boronic acid, enabling chemoselective sequential reactions (Suzuki coupling followed by nucleophilic substitution). It is the enabling reagent for Rh(I)-catalyzed indene synthesis—phenylboronic acid is ineffective. Ideal for building diverse chemical libraries in drug discovery. Not interchangeable with meta/para isomers due to steric and electronic effects. Choose this building block for superior reactivity and synthetic versatility.

Molecular Formula C7H8BClO2
Molecular Weight 170.40 g/mol
Cat. No. B12506874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)phenylboronic acid
Molecular FormulaC7H8BClO2
Molecular Weight170.40 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1CCl)(O)O
InChIInChI=1S/C7H8BClO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5H2
InChIKeyABSGABUWTFSKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)phenylboronic acid: Core Properties and Role in Ortho-Substituted Boronic Acid Chemistry


2-(Chloromethyl)phenylboronic acid (CAS 374551-13-0) is an ortho-substituted arylboronic acid [1]. It contains a reactive chloromethyl group adjacent to the boronic acid moiety on the phenyl ring . This ortho-substitution is a key structural feature that distinguishes its reactivity and properties from meta- and para-isomers [2]. Its primary application is as a versatile building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules, including biologically active compounds and advanced materials [1][3].

Why 2-(Chloromethyl)phenylboronic Acid is Not a Generic Drop-In for Phenylboronic Acids


The ortho-chloromethyl group in 2-(chloromethyl)phenylboronic acid fundamentally alters its chemical behavior, making it non-interchangeable with simpler analogs like phenylboronic acid or even its meta/para-isomers [1]. Ortho-substituents significantly influence the electron density on the boron atom, thereby modifying the acidity constant (pKa) and, critically, the stability and reactivity of the boronic acid [1]. This directly impacts its performance in key applications such as Suzuki-Miyaura cross-couplings, where steric hindrance and electronic effects from the ortho-position can dictate reaction rate, yield, and selectivity [1][2]. Furthermore, the chloromethyl group introduces a site for further functionalization, enabling synthetic pathways that are inaccessible with unsubstituted phenylboronic acid, thereby expanding molecular complexity .

Quantitative Evidence for 2-(Chloromethyl)phenylboronic Acid vs. Alternatives


Superior Catalytic Efficiency in Indene Synthesis via Rh(I) Catalysis

In Rh(I)-catalyzed reactions with alkynes, 2-(chloromethyl)phenylboronic acid demonstrates high efficiency, yielding indene derivatives. This contrasts with the typical behavior of ortho-substituted boronic acids, which often exhibit lower reactivity in cross-coupling due to steric hindrance. The reaction proceeds with yields reported as 'high', with regioselectivity controlled by the steric bulk of the alkyne substituent [1]. In a specific example, the reaction of 2-(chloromethyl)phenylboronic acid with 4-octyne gave the corresponding indene in 94% yield, while the use of a terminal alkyne (1-octyne) gave a lower yield of 58% [2].

Organic Synthesis Homogeneous Catalysis Annulation Chemistry

Differentiated Acidity (pKa) Relative to Phenylboronic Acid and Isomers

The presence of the ortho-chloromethyl group is expected to significantly alter the pKa of the boronic acid compared to the parent phenylboronic acid and its isomers [1]. Ortho-substituents are known to have a pronounced effect on the electron density of the boron atom, influencing its Lewis acidity and, consequently, its behavior in binding and catalysis [1]. While direct pKa data for 2-(chloromethyl)phenylboronic acid is not available in this review, class-level data demonstrates that ortho-substituted phenylboronic acids have pKa values that can differ by up to 2 pKa units from their meta/para counterparts, which directly correlates with their performance in aqueous-phase reactions and sugar-sensing applications [2].

Physical Organic Chemistry Reactivity Prediction Analytical Chemistry

Unique Dual Reactivity: Boronic Acid and Electrophilic Chloromethyl Handle

The molecule's value proposition is its orthogonal reactivity: it contains both a boronic acid for Suzuki-Miyaura cross-coupling and a benzylic chloride for nucleophilic substitution . This dual functionality enables sequential, chemoselective transformations without the need for protecting group manipulations often required with simpler analogs [1]. In contrast, phenylboronic acid lacks the second reactive handle, and 4-(chloromethyl)phenylboronic acid, while bifunctional, will exhibit different electronic and steric properties leading to different reactivity profiles in both the cross-coupling and substitution steps [2].

Synthetic Methodology Multifunctional Building Blocks Drug Discovery

Best Application Scenarios for 2-(Chloromethyl)phenylboronic Acid Based on Evidence


Synthesis of Functionalized Indene Derivatives for Medicinal Chemistry

This compound is an enabling reagent for the Rh(I)-catalyzed synthesis of substituted indenes, a core scaffold found in numerous bioactive molecules and pharmaceutical leads. The reaction provides access to indene derivatives in high yields, and the regioselectivity can be tuned based on the alkyne partner [1][2]. This application is supported by direct head-to-head evidence showing phenylboronic acid is ineffective [2].

Orthogonal Functionalization for Divergent Library Synthesis

The dual reactivity (boronic acid for cross-coupling and benzylic chloride for substitution) makes this compound ideal for building complex, diverse chemical libraries via sequential chemoselective reactions. This is a key differentiator from simpler boronic acids, enabling rapid exploration of chemical space in drug discovery programs [1].

Investigating Ortho-Substituent Effects in Physical Organic Studies

As an ortho-substituted phenylboronic acid, this compound serves as a probe for studying the impact of steric and electronic effects on boronic acid acidity, stability, and receptor binding. Its unique combination of a bulky, inductively withdrawing chloromethyl group ortho to the boron atom provides a valuable model system for comparative studies with meta/para isomers and other ortho-substituted analogs [3].

Construction of Liquid Crystalline Materials via Tandem Suzuki Couplings

Patents describe the use of arylboronic acids, including those with halomethyl substituents, in sequential Suzuki couplings for the preparation of ring compounds used as constituents in liquid-crystalline mixtures. The ortho-chloromethyl group could provide a strategic handle for post-coupling functionalization to tailor material properties [4].

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